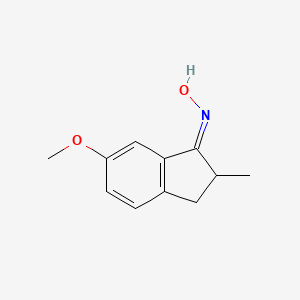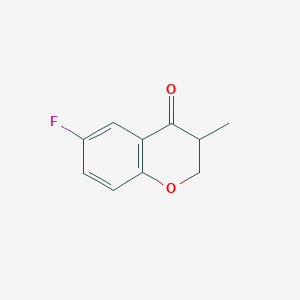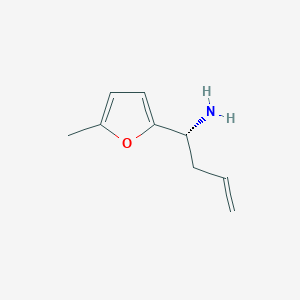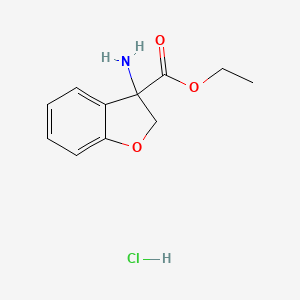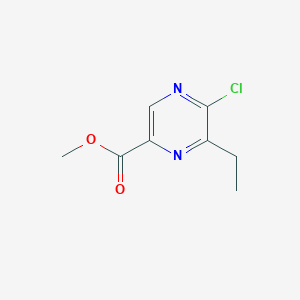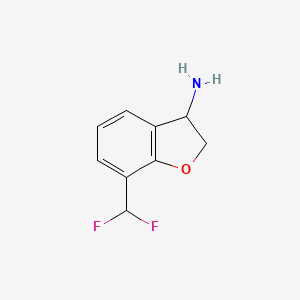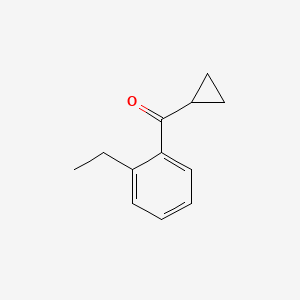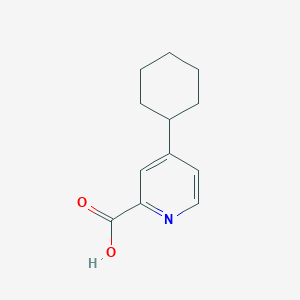
4-Cyclohexylpicolinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylpicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position. This compound is characterized by the presence of a cyclohexyl group attached to the 4-position of the pyridine ring. It is a white crystalline solid that is slightly soluble in water. The unique structure of 4-Cyclohexylpicolinic acid makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-Cyclohexylpicolinic acid typically involves the following steps:
Cyclohexylation of Pyridine: The initial step involves the introduction of a cyclohexyl group to the pyridine ring. This can be achieved through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and anhydrous aluminum chloride as a catalyst.
Oxidation: The cyclohexylated pyridine is then oxidized to introduce the carboxylic acid group at the 2-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Purification: The final product is purified through recrystallization or chromatography to obtain pure 4-Cyclohexylpicolinic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
4-Cyclohexylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a zinc ionophore, facilitating the transport of zinc ions across cell membranes.
Medicine: Research is ongoing to explore its potential as an antiviral and immunomodulatory agent, similar to other picolinic acid derivatives.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylpicolinic acid involves its ability to chelate metal ions, particularly zinc. By binding to zinc ions, it can modulate the activity of zinc-dependent enzymes and proteins. This chelation disrupts the normal function of these proteins, which can have various biological effects, including antiviral and immunomodulatory activities. The compound’s interaction with zinc finger proteins is of particular interest, as these proteins play crucial roles in gene expression and cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexylpicolinic acid can be compared with other picolinic acid derivatives such as:
Picolinic Acid: The parent compound with a simpler structure, lacking the cyclohexyl group.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position, known for its role as a vitamin (niacin).
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position, used in the synthesis of isoniazid, an anti-tuberculosis drug.
The uniqueness of 4-Cyclohexylpicolinic acid lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in coordination chemistry and as a potential therapeutic agent.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-cyclohexylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
InChI-Schlüssel |
RGVLAZOWJZMRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)

![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B13041837.png)


